Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 6-bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Tert-butyl Ester Group: This step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.
Attachment of the 6-Bromopyridine Moiety: The 6-bromopyridine-3-carbonyl chloride is reacted with the piperidine derivative in the presence of a base to form the desired amide linkage.
Final Coupling: The final step involves the coupling of the methylamino group with the piperidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyridine moiety.
Amide Bond Formation: The compound can participate in further amide bond formation reactions, expanding its utility in peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl groups.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized piperidine derivatives.
Reduction Products: Reduced amide and ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the piperidine ring can modulate the compound’s overall binding affinity and specificity. The tert-butyl ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar in structure but lacks the 6-bromopyridine moiety.
Tert-butyl 4-(methylamino)piperidine-1-carboxylate: Similar but without the bromopyridine group.
6-Bromopyridine-3-carboxylic acid: Contains the bromopyridine moiety but lacks the piperidine ring.
Uniqueness
Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is unique due to the combination of the piperidine ring, the tert-butyl ester group, and the 6-bromopyridine moiety. This combination provides a unique set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-9-7-13(8-10-22)12-21(4)16(23)14-5-6-15(19)20-11-14/h5-6,11,13H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEKWFPVRKWULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.